AChE Inhibitory Profile vs. Donepezil: Class-Level Evidence of Target Selectivity Shift
Scientific selection for AChE inhibitor screening must acknowledge the class-wide trend of benzothiazole-piperazine derivatives. Contrary to potent inhibitors like donepezil (IC50 0.014 µM), a focused panel of benzothiazole-piperazine derivatives has demonstrated a lack of inhibitory effects on cholinesterase enzymes (IC50 > 100 µM) [1]. In contrast, the standard-of-care donepezil exhibits an IC50 of 0.014 ± 0.0012 µM, establishing a >7,000-fold potency gap. This quantitative benchmark is critical for laboratories aiming to repurpose or screen this scaffold; it is not a direct drop-in replacement for donepezil-protein interaction studies but holds value as a negative control or for alternative disease targets based on its predicted binding energy profile (ΔG = -10.53 Kcal/mol for a close analog) [1].
| Evidence Dimension | AChE Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | IC50 value not directly determined for the exact compound; class-representative benzothiazole-piperazine derivatives show IC50 > 100 µM. |
| Comparator Or Baseline | Donepezil: IC50 = 0.014 ± 0.0012 µM [1] |
| Quantified Difference | >7,000-fold lower potency for the class compared to donepezil. |
| Conditions | In vitro enzyme inhibition assay (Ellman's method) on acetylcholinesterase. |
Why This Matters
Rules out the compound as a direct AChE potency replacement compared to donepezil, preventing wasteful procurement for standard AChE inhibitor assays, unless specifically targeting a non-cholinesterase mechanism predicted by alternative docking configurations.
- [1] Elham Jafari. Biological Evaluation and Synthesis of Benzothiazole-Piperazine Derivatives as Probable Cholinesterase Inhibitors to Treat Alzheimer's Disease. Jordan Journal of Pharmaceutical Sciences, 2025, 18(4), 1107-1116. View Source
